molecular formula C16H25Br B033840 1-Bromo-4-decylbenzene CAS No. 106418-67-1

1-Bromo-4-decylbenzene

Cat. No. B033840
M. Wt: 297.27 g/mol
InChI Key: SWTGVSCSSDYINB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives, such as 1-Bromo-2,4-dinitrobenzene, involves nitration in water from bromobenzene, achieving high yields and purity, characterized by IR and NMR spectrometry (Xuan et al., 2010). Similarly, 1-Bromo-4-decylbenzene might be synthesized through halogenation of a decyl-substituted benzene precursor, applying principles of electrophilic aromatic substitution.

Molecular Structure Analysis

The crystal structure of brominated benzene compounds, such as 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene, has been determined, revealing interactions and the solid-state arrangement influenced by bromine atoms (Arockia Samy & Alexander, 2012). These findings suggest the significance of halogen atoms in affecting the molecular geometry and intermolecular interactions of brominated aromatic compounds, including 1-Bromo-4-decylbenzene.

Chemical Reactions and Properties

Reactions of brominated benzene derivatives with organolithium compounds demonstrate the influence of solvent on lithium-bromine exchange, providing insights into the reactivity of bromo-substituted benzenes (Bailey et al., 2006). Such reactions highlight the potential of 1-Bromo-4-decylbenzene to undergo metal-halogen exchange reactions, facilitating the synthesis of various organometallic compounds.

Physical Properties Analysis

The electrochemical reduction of brominated benzene derivatives, such as 1-bromo-4-nitrobenzene, at zinc electrodes in an ionic liquid, demonstrates the formation of arylzinc products, indicative of the compound's reactivity and potential for generating functionalized arylzinc species (Ernst et al., 2014). This property may extend to 1-Bromo-4-decylbenzene, suggesting its utility in organic synthesis and material science applications.

Chemical Properties Analysis

The investigation into the structures and interactions of bromo- and bromomethyl-substituted benzenes sheds light on the role of bromine in mediating intermolecular interactions, including hydrogen bonding and halogen bonding (Jones et al., 2012). These interactions are crucial for understanding the chemical behavior of brominated aromatic compounds in various environments and applications.

Safety And Hazards

1-Bromo-4-decylbenzene is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

1-bromo-4-decylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTGVSCSSDYINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548534
Record name 1-Bromo-4-decylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-decylbenzene

CAS RN

106418-67-1
Record name 1-Bromo-4-decylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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